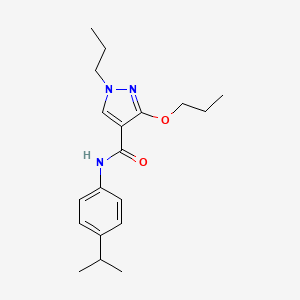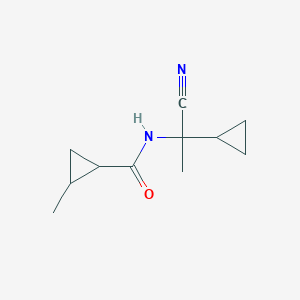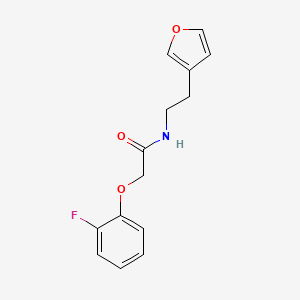
2-(2-fluorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide, also known as FFA-2, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a small molecule that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential limitations.
Scientific Research Applications
Synthesis and Characterization
2-(2-fluorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide is a compound of interest in various chemical synthesis and characterization studies. Its synthesis involves complex chemical reactions, utilizing specific substrates and reagents to achieve the desired product. For instance, research has been conducted on the synthesis and characterization of novel imines and thiazolidinones derived from similar phenoxyacetamide compounds, demonstrating their potential antimicrobial applications (Fuloria et al., 2009). Additionally, the synthesis of related fluorine-containing compounds, like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, has been explored, highlighting the structural diversity achievable through chemical modifications (Yang Man-li, 2008).
Photoreactivity Studies
The photoreactivity of compounds structurally related to 2-(2-fluorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide has been a subject of research, providing insights into their behavior under UV light exposure. For example, studies on flutamide, a compound with a similar phenoxy structure, reveal different photoreactions in various solvents, leading to products like phenoxy radicals. Such research offers a deeper understanding of the photostability and photo-induced reactions of these compounds (Watanabe et al., 2015).
Anticancer and Anti-Inflammatory Applications
The potential anticancer and anti-inflammatory applications of phenoxyacetamide derivatives have been explored through the synthesis of compounds like 2-(substituted phenoxy) acetamide derivatives. Studies demonstrate that certain derivatives exhibit promising anticancer, anti-inflammatory, and analgesic activities, suggesting that modifications to the phenoxyacetamide structure can yield compounds with significant therapeutic potential (Rani et al., 2014).
Chemosensor Development
Research into the development of chemosensors for monitoring metal concentrations in living cells and aqueous solutions has also involved compounds with similar structures to 2-(2-fluorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide. These studies highlight the potential of such compounds in environmental and biological monitoring, where their selective and sensitive detection capabilities can be particularly useful (Park et al., 2015).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-12-3-1-2-4-13(12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXRMDQJHVGGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

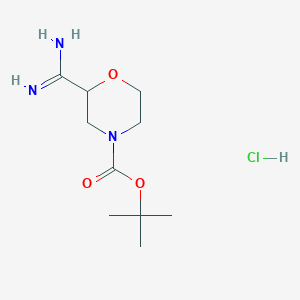
![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2665094.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)
![Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate](/img/structure/B2665097.png)
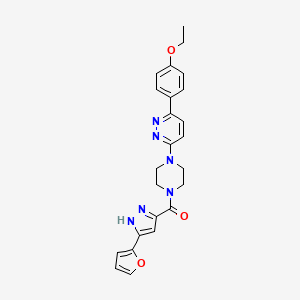
![7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2665101.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)
![2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2665104.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665105.png)

